Methyl 3-anilino-2-chloropropanoate
Description
Methyl 3-anilino-2-chloropropanoate is a chlorinated methyl ester featuring an anilino (phenylamine) substituent at the third carbon and a chlorine atom at the second carbon of the propanoate backbone. Its reactivity is influenced by the electron-withdrawing chlorine atom and the nucleophilic anilino group, which may facilitate reactions such as nucleophilic substitutions or ester hydrolysis .
Properties
CAS No. |
91532-69-3 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 3-anilino-2-chloropropanoate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)9(11)7-12-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3 |
InChI Key |
NEKAYNJGRATJTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CNC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-anilino-2-chloropropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-chloropropanoate with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-anilino-2-chloropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted anilines.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include amine derivatives.
Scientific Research Applications
Methyl 3-anilino-2-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-anilino-2-chloropropanoate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
a) Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate (CAS: 439121-10-5)
- Structure: This compound shares the methyl ester and 3-chloroanilino groups but incorporates a fluorophenyl substituent and an additional carbonylamino group at position 3.
- Molecular Weight: 350.77 g/mol (vs. ~213.67 g/mol for Methyl 3-anilino-2-chloropropanoate).
b) Sandaracopimaric Acid Methyl Ester
- Structure : A diterpene-derived methyl ester with a fused tricyclic framework.
c) Methyl Salicylate
- Structure: A simple aromatic methyl ester with a phenolic hydroxyl group.
- Volatility: Classified as a volatile organic compound (VOC) with applications in fragrances and analgesics, whereas the chlorine and anilino groups in the target compound reduce volatility .
Physical and Chemical Properties
Table 1 compares key properties of methyl esters and related compounds:
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C)* | Solubility |
|---|---|---|---|---|
| This compound | ~213.67 | Chlorine, anilino, methyl ester | Not reported | Moderate in polar solvents |
| Methyl Salicylate | 152.15 | Phenolic hydroxyl, methyl ester | 222 | Low in water |
| Sandaracopimaric Acid Methyl Ester | ~316.47 | Tricyclic diterpene, methyl ester | Not reported | Insoluble in water |
| 3-Chloroanilino Derivatives [e.g., CAS: 439121-10-5] | 350.77 | Fluoro, carbonylamino, methyl ester | Not reported | Low aqueous solubility |
Reactivity Trends
- Electrophilic Substitution: The chlorine atom in this compound activates the aromatic ring for electrophilic substitution, whereas fluorine in CAS: 439121-10-5 directs reactivity via its strong electron-withdrawing effect .
- Ester Hydrolysis: The target compound may undergo slower hydrolysis compared to methyl salicylate due to steric hindrance from the anilino group .
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